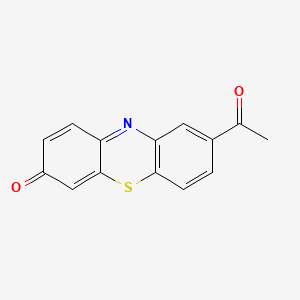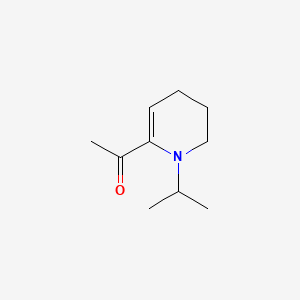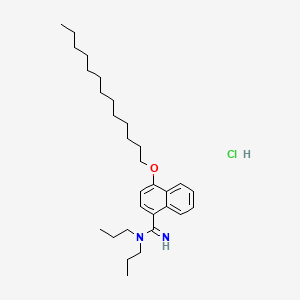![molecular formula C12H18O2 B13830251 1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-Acetyladamantane is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, including Saxagliptin, which is used for the treatment of type 2 diabetes mellitus . The compound is characterized by its adamantane core structure, which provides unique stability and reactivity properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-Acetyladamantane typically starts from 1-adamantanecarboxylic acid. The process involves several steps:
Oxidation: 1-adamantanecarboxylic acid is oxidized using a mixture of sulfuric acid and nitric acid.
Acylation: The resulting product undergoes acylation using VHA reagent (SOCl2/DMF).
Substitution and Decarboxylation: Sodium diethyl malonate is used in a one-pot reaction to achieve substitution and decarboxylation.
Alkalization: The final step involves alkalization to yield 3-Hydroxy-1-Acetyladamantane.
Industrial Production Methods
In industrial settings, the synthesis is optimized to enhance yield and simplify operations. The use of VHA reagent in the acylation step significantly improves the overall yield to approximately 74% . The process is also streamlined by employing a one-pot method, which reduces the complexity and time required for production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-Acetyladamantane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted adamantane derivatives.
Applications De Recherche Scientifique
3-Hydroxy-1-Acetyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The stability and reactivity of the adamantane core make it valuable in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-Acetyladamantane primarily involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of Saxagliptin, the compound contributes to the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition helps to increase insulin secretion and decrease glucagon levels, thereby improving blood sugar control in patients with type 2 diabetes mellitus .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid: Another intermediate used in the synthesis of Saxagliptin.
1-Acetyladamantane: A simpler derivative of adamantane with similar reactivity but lacking the hydroxyl group.
Uniqueness
3-Hydroxy-1-Acetyladamantane is unique due to the presence of both hydroxyl and acetyl functional groups, which provide distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3/t9-,10+,11?,12? |
Clé InChI |
ISGGLYJERYAKTR-ZYANWLCNSA-N |
SMILES isomérique |
CC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
SMILES canonique |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


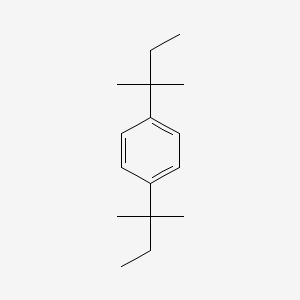
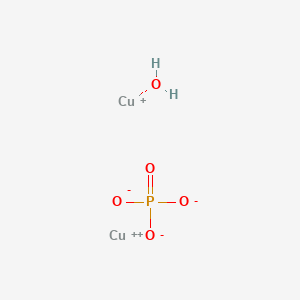
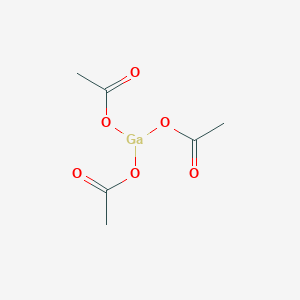
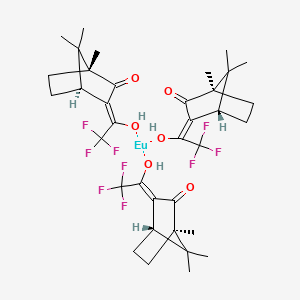
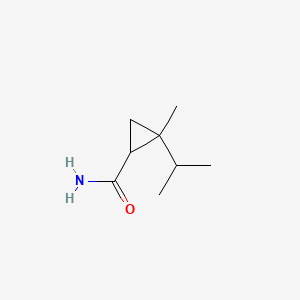
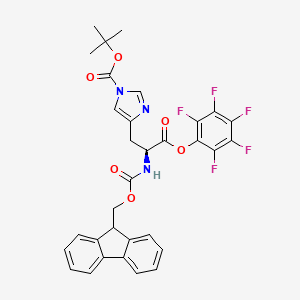
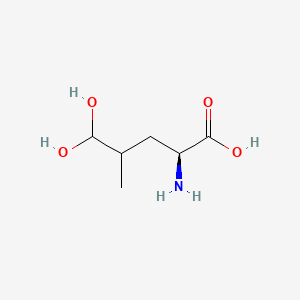
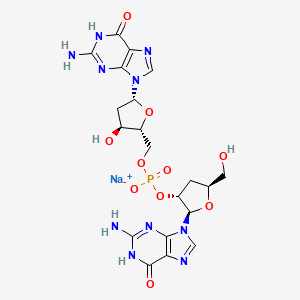

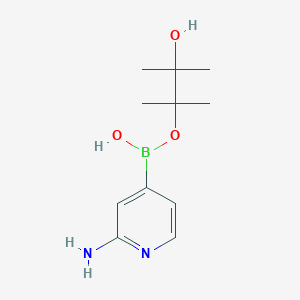
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
